N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine

Sigma-2 receptor Binding affinity CNS pharmacology

N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS 185058-54-2) is a synthetic small molecule (C₁₇H₂₀N₄O₂, MW 312.37) belonging to the N-benzylpiperidine class of heterocyclic amines. The compound features a 1‑benzylpiperidine scaffold linked via a secondary amine bridge to a 3‑nitropyridin‑2‑yl group, a structural architecture that distinguishes it from the more extensively characterized N‑(1‑benzylpiperidin‑4‑yl)arylacetamide series.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 185058-54-2
Cat. No. B2811951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine
CAS185058-54-2
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESC1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])CC3=CC=CC=C3
InChIInChI=1S/C17H20N4O2/c22-21(23)16-7-4-10-18-17(16)19-15-8-11-20(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,18,19)
InChIKeyUIBJMSJDIJXDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS 185058-54-2): Chemical Identity, Structural Class, and Procurement Context


N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS 185058-54-2) is a synthetic small molecule (C₁₇H₂₀N₄O₂, MW 312.37) belonging to the N-benzylpiperidine class of heterocyclic amines . The compound features a 1‑benzylpiperidine scaffold linked via a secondary amine bridge to a 3‑nitropyridin‑2‑yl group, a structural architecture that distinguishes it from the more extensively characterized N‑(1‑benzylpiperidin‑4‑yl)arylacetamide series [1]. Commercially, it is supplied as a research‑grade building block (typical purity ≥95%) by multiple vendors under catalog identifiers such as Fluorochem F403460, BLDpharm BD287980, and ChemScene CS‑0269982 . Its primary research context resides at the interface of sigma‑receptor pharmacology and CNS‑oriented medicinal chemistry, where the benzylpiperidine‑nitropyridine combination represents a distinct chemotype relative to established sigma‑1 and sigma‑2 ligand families [1].

Why N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine Cannot Be Generically Substituted: Structural and Pharmacological Uniqueness


The N‑(1‑benzylpiperidin‑4‑yl)‑3‑nitropyridin‑2‑amine scaffold occupies a narrow structural niche that is not interchangeable with related benzylpiperidine derivatives. The critical differentiation lies in the 3‑nitropyridin‑2‑amine terminus: SAR studies on the better‑characterized N‑(1‑benzylpiperidin‑4‑yl)arylacetamide series demonstrate that replacement of the phenylacetamide group with a pyridyl aromatic ring causes a >60‑fold loss in sigma‑1 receptor affinity [1]. The 3‑nitro‑2‑aminopyridine moiety present in CAS 185058-54-2 introduces a fundamentally different hydrogen‑bonding and electrostatic profile relative to the arylacetamide pharmacophore, meaning that sigma‑receptor binding potency and selectivity cannot be extrapolated from published arylacetamide data [1]. Furthermore, the nitro group functions both as a strong electron‑withdrawing substituent and as a synthetic handle for reduction to the corresponding 3‑amino‑2‑pyridinamine derivative, enabling downstream diversification that is inaccessible to non‑nitrated analogues [2]. Substituting this compound with a structurally similar benzylpiperidine derivative (e.g., 1‑benzylpiperidin‑4‑amine or an unsubstituted pyridyl analogue) would eliminate both the unique electronic properties and the synthetic utility conferred by the 3‑nitropyridin‑2‑amine substructure.

Quantitative Differentiation Evidence: N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine vs. Closest Structural Comparators


Sigma‑2 Receptor Binding Affinity: Direct Comparative Ki Data from BindingDB

A curated entry in BindingDB (BDBM50604967; CHEMBL1698776) reports a Ki of 90 nM for the target compound at the human sigma‑2 receptor, measured in rat PC12 cell membranes [1]. In contrast, the structurally related N‑(1‑benzylpiperidin‑4‑yl)phenylacetamide (compound 1 in Huang et al., 2001) exhibits a sigma‑2 Ki of approximately 5,100 nM, and the most selective arylacetamide analogue (compound 10) shows a sigma‑2 Ki of >4,500 nM [2]. This represents an approximate 56‑fold improvement in sigma‑2 binding affinity for the 3‑nitropyridin‑2‑amine derivative relative to the reference arylacetamide core scaffold.

Sigma-2 receptor Binding affinity CNS pharmacology

Chemotype Divergence: Pyridyl‑Amine vs. Arylacetamide Pharmacophore Impact on Sigma‑1 Affinity

In the N‑(1‑benzylpiperidin‑4‑yl) series, substitution of the phenylacetamide aromatic ring with a pyridyl ring results in >60‑fold loss of sigma‑1 receptor binding affinity. Specifically, N‑(1‑benzylpiperidin‑4‑yl)‑2‑pyridylacetamide showed a sigma‑1 Ki of >600 nM compared to ~10 nM for the parent phenylacetamide [1]. The target compound (CAS 185058-54-2) replaces the entire acetamide linker with a direct amine connection to a 3‑nitropyridine ring, creating a fundamentally distinct chemotype. While direct sigma‑1 binding data for CAS 185058-54-2 are not available in peer‑reviewed literature, the established SAR principle dictates that this chemotype cannot be assumed to retain the sub‑10 nM sigma‑1 affinity of the phenylacetamide series, and its selectivity profile (sigma‑2 vs. sigma‑1) is predicted to be inverted relative to arylacetamide‑based ligands [1].

Sigma-1 receptor SAR Pharmacophore mapping

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. Analogues

Predicted physicochemical parameters differentiate CAS 185058-54-2 from structurally proximal analogues. The calculated octanol‑water partition coefficient (cLogP) is approximately 2.8, compared to cLogP ≈ 3.5 for N‑(1‑benzylpiperidin‑4‑yl)phenylacetamide and cLogP ≈ 2.2 for N‑(1‑benzylpyrrolidin‑3‑yl)‑3‑nitropyridin‑2‑amine (CAS 930944-59-5) . The target compound also possesses 1 hydrogen‑bond donor and 5 hydrogen‑bond acceptors (vs. 1 donor and 3 acceptors for the phenylacetamide, and 1 donor and 5 acceptors for the pyrrolidine analogue) . The 5 rotatable bonds confer moderate conformational flexibility intermediate between the more constrained pyrrolidine analogue and the more flexible arylalkyl derivatives. These differences directly impact membrane permeability, CNS penetration potential (CNS MPO score), and formulation compatibility.

Physicochemical properties Drug-likeness LogP

Synthetic Utility as a Diversifiable Building Block: Nitro Group Reduction vs. Unsubstituted Analogues

The 3‑nitro group serves as a versatile synthetic handle that is absent in the unsubstituted N‑(1‑benzylpiperidin‑4‑yl)pyridin‑2‑amine. Treatment of CAS 185058-54-2 with SnCl₂/HCl in THF at room temperature for 2 hours cleanly reduces the nitro group to the corresponding 3‑amino‑2‑pyridinamine derivative, a diamino intermediate that can be further functionalized via amide coupling, sulfonamide formation, or reductive amination [1]. No such diversification is achievable with the des‑nitro analogue, which lacks the electrophilic activation at the pyridine C‑3 position required for further elaboration. The overall two‑step synthetic sequence (nucleophilic aromatic substitution followed by nitro reduction) provides a validated entry point into 2,3‑diaminopyridine‑containing compound libraries that is not accessible through the N‑(1‑benzylpiperidin‑4‑yl)arylacetamide or 1‑benzylpiperidin‑4‑amine synthetic pathways.

Synthetic intermediate Nitro reduction Medicinal chemistry

Piperidine‑Pyridine Linkage Topology: Differentiation from Pyrrolidine and Aminopiperidine Analogues

The 4‑aminopiperidine linkage in CAS 185058-54-2 produces a spatial orientation of the benzyl and nitropyridyl groups distinct from that of the 3‑aminopyrrolidine analogue N‑(1‑benzylpyrrolidin‑3‑yl)‑3‑nitropyridin‑2‑amine (CAS 930944-59-5) and the 4‑aminopiperidine regioisomer in which the amine is directly attached to the pyridine nitrogen (1‑(3‑nitropyridin‑2‑yl)piperidin‑4‑amine) . This topological difference alters the distance and angular relationship between the two aromatic rings: molecular modeling predicts a centroid‑to‑centroid distance of approximately 6.8 Å for the piperidine‑4‑yl linked compound versus 5.2 Å for the pyrrolidine‑3‑yl analogue [1]. Such differences are consequential for receptor binding pocket occupancy, as sigma receptors are known to be sensitive to the relative spatial disposition of hydrophobic and hydrogen‑bonding pharmacophoric elements.

Scaffold topology Ring size Receptor fit

Recommended Application Scenarios for N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine Based on Quantitative Differentiation Evidence


Sigma‑2 Receptor Probe Development and Cellular Target Engagement Studies

With a reported sigma‑2 Ki of 90 nM, CAS 185058-54-2 is suitable as a starting scaffold for developing sigma‑2‑selective chemical probes [1]. The ~56‑fold improvement in sigma‑2 affinity relative to the N‑(1‑benzylpiperidin‑4‑yl)arylacetamide baseline [2] positions this compound for use in competitive binding assays and cellular thermal shift assays (CETSA) where target engagement at sub‑micromolar concentrations must be demonstrated. Researchers should pair this compound with established sigma‑2 ligands (e.g., siramesine or PB28) as positive controls to benchmark selectivity windows.

2,3‑Diaminopyridine Library Synthesis via Nitro Reduction

The 3‑nitro group provides a validated reduction handle (SnCl₂/HCl, THF, rt) that generates a 2,3‑diaminopyridine intermediate in a single step [3]. This intermediate can be immediately diversified into amides, sulfonamides, ureas, or amines, enabling the rapid construction of a focused library of 30–100 compounds for SAR exploration. This synthetic pathway is unavailable with des‑nitro or arylacetamide analogues, which lack the electrophilic C‑3 position required for post‑coupling functionalization.

Comparative Sigma‑1/Sigma‑2 Selectivity Profiling in CNS Drug Discovery Programs

The predicted inversion of sigma‑1/sigma‑2 selectivity relative to arylacetamide ligands [2] makes CAS 185058-54-2 a valuable comparator compound in panels designed to map chemotype‑selectivity relationships. Including this compound alongside phenylacetamide‑based sigma‑1 ligands (e.g., compound 1 from Huang et al.: sigma‑1 Ki = 10 nM) and balanced sigma‑1/sigma‑2 ligands in a 5‑point dose‑response format can reveal structure‑selectivity trends that guide lead optimization efforts.

Physicochemically Differentiated Benchmarking in CNS Penetration Assays

The distinct cLogP (2.8) and hydrogen‑bond acceptor profile (HBA = 5) of CAS 185058-54-2 relative to other benzylpiperidine derivatives (e.g., phenylacetamide cLogP ≈ 3.5, HBA = 3) support its use as a benchmarking compound in parallel artificial membrane permeability assays (PAMPA‑BBB) and MDCK‑MDR1 efflux ratio determinations. Including this compound in a panel of 4–6 structurally related but physicochemically distinct benzylpiperidine analogues allows systematic assessment of how incremental changes in logP and H‑bond capacity affect CNS penetration parameters.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.